b-L-erythro-Pentofuranoside, methyl 2-deoxy-, bis(4-methylbenzoate)
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Overview
Description
b-L-erythro-Pentofuranoside, methyl 2-deoxy-, bis(4-methylbenzoate): is a complex organic compound that belongs to the class of pentofuranosides These compounds are characterized by a five-membered furanose ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-L-erythro-Pentofuranoside, methyl 2-deoxy-, bis(4-methylbenzoate) typically involves the following steps:
Starting Material: The synthesis begins with 2-deoxy-D-ribose, a common sugar derivative.
Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-D-ribose are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Furanose Ring: The protected sugar undergoes cyclization to form the furanose ring.
Introduction of Methyl Group: A methyl group is introduced at the 2-deoxy position.
Attachment of 4-Methylbenzoate Groups: The final step involves the esterification of the hydroxyl groups with 4-methylbenzoic acid to form the bis(4-methylbenzoate) ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group and the furanose ring.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include substituted furanosides and esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential role in biochemical pathways.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of b-L-erythro-Pentofuranoside, methyl 2-deoxy-, bis(4-methylbenzoate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways. The ester groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- b-D-erythro-Pentofuranoside, methyl 2-deoxy-, bis(4-methylbenzoate)
- b-L-threo-Pentofuranoside, methyl 2-deoxy-, bis(4-methylbenzoate)
Uniqueness:
- The specific stereochemistry of b-L-erythro-Pentofuranoside, methyl 2-deoxy-, bis(4-methylbenzoate) imparts unique chemical properties.
- The presence of two 4-methylbenzoate groups enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
[5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQYDEGWXCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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